molecular formula C13H17N3O2S2 B2827806 5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,4-thiazepane-3-carboxamide CAS No. 1396583-93-9

5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,4-thiazepane-3-carboxamide

Cat. No.: B2827806
CAS No.: 1396583-93-9
M. Wt: 311.42
InChI Key: CUDAVCVCEQXQFW-UHFFFAOYSA-N
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Description

5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,4-thiazepane-3-carboxamide is a complex organic compound that features a thiazepane ring fused with a benzo[d]thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,4-thiazepane-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-bromodimedone with cyanothioacetamide to form the thiazole derivative, which is then further reacted with various reagents to form the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,4-thiazepane-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes like PDK1 and LDHA, which are involved in cancer cell metabolism . The compound binds to these enzymes, disrupting their normal function and leading to reduced cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,4-thiazepane-3-carboxamide is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. This makes it a valuable compound for further research and potential therapeutic applications.

Biological Activity

5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,4-thiazepane-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazepane ring fused with a benzothiazole moiety. This structural combination is known to enhance biological activity due to the unique electronic and steric properties conferred by the heterocycles.

PropertyValue
Molecular FormulaC₁₅H₁₄N₄O₂S₂
Molecular Weight346.4 g/mol
CAS Number1435996-62-5

Biological Activity Overview

Research indicates that compounds containing benzothiazole and thiazepane structures exhibit a range of biological activities including:

  • Antimicrobial Activity :
    • Compounds similar to 5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,4-thiazepane have been reported to show significant antibacterial and antifungal properties. For instance, derivatives with similar structures demonstrated minimal inhibitory concentrations (MIC) as low as 50 μg/mL against various pathogens .
  • Antitumor Activity :
    • Some studies have highlighted the potential of benzothiazole derivatives in inhibiting cancer cell proliferation. For example, related compounds were effective against leukemia cell lines with IC50 values indicating potent activity .
  • Anti-inflammatory Effects :
    • The thiazepane derivatives have been noted for their anti-inflammatory properties in several assays. The mechanism often involves the inhibition of pro-inflammatory cytokines .
  • Neuroprotective Effects :
    • Certain benzothiazole derivatives have shown promise in neuroprotection through antioxidant mechanisms, potentially useful in conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

The biological activity of 5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,4-thiazepane is influenced by various substituents on the benzothiazole and thiazepane rings:

  • Substituent Variations :
    • The presence of electron-withdrawing groups (e.g., halogens) on the benzothiazole ring has been correlated with increased potency against certain cancer cell lines.
    • Modifications at the nitrogen positions in the thiazepane ring can enhance solubility and bioavailability .

Case Studies

Several studies have explored the synthesis and biological evaluation of related compounds:

  • Antimicrobial Study :
    • A series of thiazepane derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. Results indicated that specific modifications led to enhanced antimicrobial properties compared to standard antibiotics .
  • Cancer Cell Line Testing :
    • In vitro assays conducted on various cancer cell lines demonstrated that certain analogs exhibited IC50 values below 10 μM, suggesting significant antitumor potential .
  • Neuroprotective Evaluation :
    • Compounds structurally related to 5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,4-thiazepane were evaluated for their ability to reduce oxidative stress in neuronal cells. Results showed a marked decrease in reactive oxygen species (ROS) levels following treatment .

Properties

IUPAC Name

5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,4-thiazepane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S2/c17-11-5-6-19-7-9(14-11)12(18)16-13-15-8-3-1-2-4-10(8)20-13/h9H,1-7H2,(H,14,17)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDAVCVCEQXQFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3CSCCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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